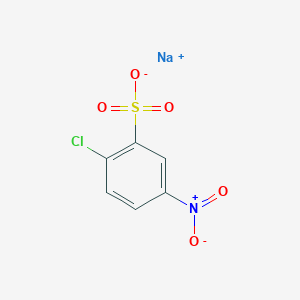

Sodium 2-chloro-5-nitrobenzenesulfonate

Description

Sodium 2-chloro-5-nitrobenzenesulfonate is a chemical compound with the molecular formula C6H3ClNNaO5S and a molecular weight of 259.6 g/mol . It is characterized by the presence of sodium, chloro, nitro, and sulfonate functional groups. This compound is commonly used in organic synthesis and various chemical processes .

Propriétés

Numéro CAS |

946-30-5 |

|---|---|

Formule moléculaire |

C6H4ClNNaO5S |

Poids moléculaire |

260.61 g/mol |

Nom IUPAC |

sodium;2-chloro-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13); |

Clé InChI |

WMYFGZQYUQSOIT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl.[Na] |

Autres numéros CAS |

946-30-5 |

Pictogrammes |

Irritant |

Synonymes |

2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt; 6-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt; Sodium 1-Chloro-4-nitrobenzene-2-sulfonate; Sodium 2-Chloro-5-nitrobenzenesulfonate; Sodium 6-Chloro-3-nitrobenzenesulfonate; |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process begins with the addition of nitrobenzene (or its derivatives) and chlorosulfonic acid in a molar ratio of 1:0.4–0.6 to a reaction vessel. The mixture is heated to 90–150°C (optimally 110–130°C ) for 2–5 hours , during which sulfonation occurs at the meta position of the benzene ring. Hydrogen chloride gas, a byproduct, is continuously removed via a tail gas absorption system to prevent side reactions.

Post-Treatment and Neutralization

After cooling, the reaction mixture is treated with a sodium base (e.g., sodium carbonate, hydroxide, or bicarbonate) to neutralize residual acid and convert the sulfonic acid intermediate into its sodium salt. For instance, Example 1-1 in the patent reports a yield of 96% when using sodium carbonate under optimized conditions. Excess nitrobenzene is recovered via phase separation and reused, enhancing cost-effectiveness.

Table 1: Key Parameters for Sulfonation with Chlorosulfonic Acid

| Parameter | Range/Optimized Value |

|---|---|

| Molar Ratio (Nitrobenzene:ClSO₃H) | 1:0.4–0.6 |

| Reaction Temperature | 110–130°C |

| Reaction Time | 2–5 hours |

| Sodium Base Used | Na₂CO₃, NaOH, or NaHCO₃ |

| Yield | 90–96% |

Catalytic Chlorination of m-Nitrotoluene Followed by Sulfonation

An alternative route involves the chlorination of m-nitrotoluene followed by sulfonation. Patent CN109265351B highlights the use of chlorine gas and transition metal catalysts (e.g., Fe, Cu, Zn) to achieve high selectivity (>85%) for 2-chloro-5-nitrotoluene, which is subsequently sulfonated.

Chlorination Step

m-Nitrotoluene is mixed with a transition metal catalyst (0.01–0.03 mol per mole of substrate) and heated to 30–80°C under chlorine gas flow. The reaction proceeds until m-nitrotoluene conversion exceeds 99% , with the catalyst facilitating regioselective chlorination at the ortho position relative to the nitro group.

Sulfonation and Salt Formation

The chlorinated product undergoes sulfonation using oleum or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the target compound. While this method avoids the hazardous diazotization step, it requires careful handling of chlorine gas and transition metal residues, which complicate wastewater treatment.

Diazotization and Chlorination Method

Historically, this compound was synthesized via diazotization of 2-amino-5-nitrobenzenesulfonic acid. However, this method, as noted in Patent CN109265351B , suffers from low selectivity (≤85%) and generates high-COD wastewater containing copper ions (up to 4,000 mg/L). The process involves:

-

Diazotization of 2-amino-5-nitrobenzenesulfonic acid with sodium nitrite in hydrochloric acid at 0°C .

-

Chlorination using cuprous chloride, yielding the desired product alongside byproducts like phenol derivatives.

-

Extraction and purification via distillation, which is energy-intensive and environmentally taxing.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthesis Routes

| Method | Yield | Selectivity | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|

| Sulfonation (ClSO₃H) | 90–96% | >95% | Low waste acid | High (reagent recovery) |

| Catalytic Chlorination | 85–90% | 85–90% | Metal-contaminated wastewater | Moderate |

| Diazotization | 75–85% | 70–80% | High COD, Cu²⁺ pollution | Low |

The sulfonation route using chlorosulfonic acid outperforms others in yield and environmental metrics. Its reverse stoichiometry reduces chlorosulfonic acid consumption by 40–60% , aligning with green chemistry principles. In contrast, diazotization is largely obsolete due to regulatory challenges associated with heavy metal discharge .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-chloro-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.

Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, often resulting in substituted aromatic compounds.

Reduction: The major product is 2-chloro-5-aminobenzenesulfonate.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Applications De Recherche Scientifique

Sodium 2-chloro-5-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in biochemical assays and as a reagent in various biological experiments.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of Sodium 2-chloro-5-nitrobenzenesulfonate in chemical reactions involves its functional groups. The chloro group can participate in nucleophilic substitution, while the nitro group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways, depending on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

- Sodium 2-chloro-4-nitrobenzenesulfonate

- Sodium 2-chloro-3-nitrobenzenesulfonate

- Sodium 2-chloro-6-nitrobenzenesulfonate

Comparison: Sodium 2-chloro-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and suitability for specific synthetic routes .

Q & A

Basic: What are the standard synthetic routes for Sodium 2-chloro-5-nitrobenzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via sulfonation and nitration of chlorobenzene derivatives. Key routes include:

- Nitration of p-chlorobenzenesulfonic acid followed by neutralization with sodium hydroxide .

- Direct sulfonation of nitrochlorobenzene intermediates using chlorosulfonic acid under controlled temperatures (e.g., 50–80°C), followed by sodium salt formation .

Critical Variables:

- Temperature: Higher temperatures (>80°C) may increase by-products like sulfone derivatives.

- Reagent stoichiometry: Excess sulfonating agents (e.g., HSO₃Cl) improve conversion but require careful quenching to avoid decomposition.

- Purification: Crystallization from ethanol/water mixtures yields >95% purity, as confirmed by elemental analysis .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm sulfonate (SO₃⁻) stretches at 1180–1200 cm⁻¹ and nitro (NO₂) asymmetric stretches at 1520 cm⁻¹ .

- ¹H/¹³C NMR: In D₂O, expect aromatic protons at δ 7.8–8.5 ppm (meta to nitro and chloro groups). The absence of acidic protons (e.g., -SO₃H) confirms salt formation .

- Mass Spectrometry (ESI-MS): Major peak at m/z 235.5 ([M–Na]⁻) .

Data Contradiction Tip: Discrepancies in nitro group positioning (e.g., para vs. ortho) can arise from incomplete nitration. Cross-validate with X-ray crystallography if available .

Advanced: How can competing reaction pathways during synthesis be systematically analyzed to minimize by-products?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵NO₂) to track nitro group incorporation. Competing sulfone formation is mitigated by maintaining anhydrous conditions .

- Kinetic Studies: Monitor reaction progress via HPLC at 254 nm. Key intermediates (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride) exhibit retention times ~8.2 min .

- By-Product Analysis: GC-MS identifies sulfonic acid esters (e.g., methyl sulfonate) if methanol is used in quenching. Replace with ethanol to suppress esterification .

Advanced: How do solvent and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability: The compound hydrolyzes at pH < 4 (regenerating sulfonic acid) or pH > 10 (nitro group reduction). Stability is optimal at pH 6–8, confirmed by UV-Vis (λmax 265 nm) over 72 hours .

- Solvent Effects: In DMSO, decomposition occurs via radical pathways (detected by EPR). Use degassed H₂O or DMF for long-term storage .

- Thermal Stability: TGA shows decomposition onset at 220°C, primarily releasing SO₂ and NOₓ gases. Avoid drying above 100°C .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic aromatic substitution. The nitro group directs incoming nucleophiles to the para position (relative to Cl) .

- Hammett Analysis: σₚ values for -NO₂ (-0.82) and -SO₃⁻ (-0.93) predict enhanced electrophilicity at the 4-position. Validate with experimental substitution yields (e.g., amination reactions) .

- MD Simulations: Simulate solvation in water to assess ionic interactions. Higher dielectric solvents stabilize the sulfonate group, reducing aggregation .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use a 3:1 ethanol/water mixture. Cooling to 4°C yields needle-like crystals (mp 289–291°C) .

- Ion-Exchange Chromatography: Pass crude product through a Dowex 50WX4 (Na⁺ form) column to remove unreacted chlorobenzene derivatives .

- TLC Validation: Silica gel 60 F₂₅₄ plates with n-butanol:acetic acid:H₂O (4:1:1) show a single spot (Rf 0.45) under UV .

Advanced: How can conflicting NMR data for aromatic proton signals be resolved?

Methodological Answer:

- Solvent Effects: Use D₂O instead of DMSO-d₆ to eliminate exchange broadening. Aromatic signals sharpen at 500 MHz .

- NOE Studies: Irradiate the nitro group to confirm coupling with adjacent protons. Cross-peaks in 2D NOESY indicate para-substitution .

- Dynamic Effects: Variable-temperature NMR (25–60°C) identifies conformational flexibility. Line narrowing at 50°C suggests rotational freedom around the sulfonate group .

Advanced: What are the applications of this compound in multi-step organic syntheses?

Methodological Answer:

- Intermediate in Drug Synthesis: Used to prepare sulfonamide antibiotics via nucleophilic displacement of chloride with amines (e.g., ampicillin derivatives) .

- Dye Chemistry: Coupling with diazonium salts generates azo dyes with λmax 450–550 nm. Monitor coupling efficiency by UV-Vis .

- Polymer Functionalization: Sulfonate groups enhance hydrophilicity in ion-exchange membranes. Characterize via conductivity measurements and SAXS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.